molecular formula C28H36O11 B1667948 Bruceantin CAS No. 41451-75-6

Bruceantin

Cat. No.: B1667948
CAS No.: 41451-75-6
M. Wt: 548.6 g/mol
InChI Key: IRQXZTBHNKVIRL-GOTQHHPNSA-N
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Mechanism of Action

Target of Action

Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

this compound interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, this compound disrupts its function, thereby affecting the stability and function of its client proteins .

Biochemical Pathways

this compound’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, this compound’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .

Result of Action

this compound’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect this compound’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Bruceantin interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis . This interaction with enzymes and proteins is crucial for its antineoplastic activity.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It induces cell differentiation in several leukemia and lymphoma cell lines . This compound also down-regulates c-MYC, which may correlate with the induction of cell differentiation or cell death . Furthermore, it has been shown to inhibit cell migration and angiogenesis in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the peptidyl transferase elongation reaction, which results in decreased protein and DNA synthesis . This inhibition can lead to cell cycle arrest, cell death, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, c-MYC was strongly down-regulated in cultured RPMI 8226 cells by treatment with this compound for 24 hours . This indicates that this compound has both immediate and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to be active against melanoma, colon cancer, and leukemia in animal models . According to one study, male mice seemed to be more sensitive to this compound than females, independent of the age of the treated mice .

Chemical Reactions Analysis

Bruceantin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxygenated derivatives of this compound .

Properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXZTBHNKVIRL-GOTQHHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41451-75-6
Record name Bruceantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRUCEANTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BRUCEANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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